Brefeldin-C -

Brefeldin-C

Catalog Number: EVT-14229633
CAS Number:
Molecular Formula: C16H24O3
Molecular Weight: 264.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Brefeldin C was first isolated in 1972 from Penicillium brefeldianum and is known for its biological activities, particularly its role in disrupting cellular transport mechanisms. It belongs to the class of meroterpenoids, which are characterized by their complex structures that often include multiple stereocenters and functional groups. The compound's unique structure and biological activity make it a subject of interest for medicinal chemistry and pharmacological research.

Synthesis Analysis

Methods and Technical Details

In a detailed synthesis reported in 2019, the process begins with 2-furanylcyclopentene, where specific reagents such as di-tert-butyl peroxyoxalate are employed for radical initiation at controlled temperatures. This method showcases a concise approach to constructing the complex structure of Brefeldin C while maintaining high selectivity and efficiency .

Molecular Structure Analysis

Structure and Data

The molecular formula of Brefeldin C is C15H16O4C_{15}H_{16}O_{4}, with a molecular weight of approximately 256.29 g/mol. Its structure features a fused bicyclic system with a 13-membered lactone ring and multiple stereocenters, contributing to its biological activity. The stereochemistry plays a crucial role in its interaction with cellular components, particularly in inhibiting protein transport mechanisms .

Chemical Reactions Analysis

Reactions and Technical Details

Brefeldin C undergoes various chemical reactions that can modify its structure for further study or application. For instance, oxidation-reduction reactions can be employed to create analogs or derivatives that may exhibit improved bioavailability or altered biological activity. Such modifications often involve simple transformations like esterification or hydrolysis, which can significantly impact the compound's pharmacological properties .

Mechanism of Action

Process and Data

The mechanism by which Brefeldin C exerts its effects primarily involves the disruption of vesicular transport within cells. It inhibits the function of guanine nucleotide exchange factors, leading to the disassembly of Golgi membranes and subsequent impairment of protein secretion pathways. This action results in notable cellular effects, including apoptosis in certain cell types due to disrupted signaling pathways . The detailed understanding of this mechanism has implications for therapeutic strategies targeting diseases characterized by dysregulated protein transport.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brefeldin C is typically encountered as a white crystalline solid with specific melting points depending on purity. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water. The compound's stability under various conditions is crucial for its application in biological studies; therefore, careful handling and storage are recommended to maintain its integrity .

Applications

Scientific Uses

Brefeldin C has found applications in various scientific fields, particularly in cell biology and pharmacology. Its ability to inhibit protein transport makes it a valuable tool for studying intracellular trafficking mechanisms and Golgi apparatus function. Additionally, it has been explored for potential therapeutic applications in cancer treatment due to its pro-apoptotic effects on certain tumor cells . Research continues into developing analogs of Brefeldin C that may possess enhanced efficacy or reduced toxicity for clinical use.

Historical Development and Discovery of Brefeldin-C

Early Isolation and Taxonomic Origins of Brefeldin-C-Producing Fungi

Brefeldin C was first isolated from the filamentous fungus Penicillium janthinellum, a species frequently identified in terrestrial soil ecosystems across diverse geographical regions, including samples collected from Youyang County, Chongqing, China [8]. This discovery positioned Brefeldin C within a broader family of brefeldin compounds initially overshadowed by the more extensively studied Brefeldin A (first isolated in 1958 from Penicillium decumbens by Singleton et al., who originally named it "decumbin") [4] [1]. The taxonomic identification of the producing strain involved morphological characterization (colony morphology, conidiophore structure, and spore features) combined with molecular phylogenetic analysis of conserved genomic regions, confirming its placement within the Penicillium genus [8]. Unlike Brefeldin A, which has been isolated from numerous Penicillium species and even some marine-derived fungi, reports of Brefeldin C production remain more limited, primarily associated with specific strains of P. janthinellum [8] [1]. This fungus is known to produce a chemically diverse array of secondary metabolites, including indole diterpenoids, azaphilones, and epipolythiodioxopiperazine alkaloids, alongside brefeldin derivatives [8].

The initial isolation process typically involved submerged fermentation in rich media (e.g., potato dextrose broth) for 1-2 weeks, followed by organic solvent extraction (commonly ethyl acetate) of the culture broth. Subsequent purification employed techniques such as vacuum liquid chromatography (VLC) over silica gel and reversed-phase HPLC, leading to the isolation of crystalline Brefeldin C [8] [6]. Early work noted its frequent co-occurrence with Brefeldin A and other structurally related analogs like brefeldin F and G within fungal extracts, suggesting shared or overlapping biosynthetic pathways [8].

Table 1: Key Fungi Producing Brefeldin Compounds

CompoundPrimary Producing FungusHabitat SourceYear of Initial IsolationInitial Designation
Brefeldin APenicillium decumbensTerrestrial (Soil)1958Decumbin
Brefeldin APenicillium brefeldianumTerrestrial (Soil)1963Brefeldin A
Brefeldin CPenicillium janthinellumTerrestrial (Soil)Circa 1990s/2000s*Brefeldin C
Brefeldin HPenicillium sp. (Marine)Mangrove (Acanthus ilicifolius)2010sBrefeldin H

*Precise initial isolation year for Brefeldin C is less explicitly documented than Brefeldin A but precedes its structural characterization reports in the late 1990s/early 2000s [8] [6].

Chronological Evolution of Structural Elucidation Efforts

The structural elucidation of Brefeldin C unfolded progressively over several decades, heavily reliant on advances in spectroscopic techniques and often occurring in the context of studying the more abundant Brefeldin A [8] [6].

  • Initial Recognition and Core Structure (Pre-1990s): Brefeldin C was initially recognized as a distinct entity from Brefeldin A based on differences in chromatographic behavior (TLC, HPLC) and biological activity profiles. Early spectroscopic data (UV, IR) indicated similarities to Brefeldin A, suggesting a shared macrolactone core with a cyclopentane ring and conjugated diene system. However, subtle differences in specific absorption bands hinted at structural variations, potentially in the oxidation state or stereochemistry [6] [8].
  • Definitive NMR-Based Characterization (1990s-2000s): The application of comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HMQC/HSQC, HMBC) proved crucial for defining Brefeldin C's structure relative to Brefeldin A. Key differences were pinpointed:
  • C6 Modification: While Brefeldin A possesses a methyl group at C6, Brefeldin C features a hydroxymethyl group (-CH₂OH) at this position. This was confirmed by HMBC correlations from the methylene protons (H₂-17) to C6 and from an exchangeable proton (OH) to C17 [8] [6].
  • Lactone Ring Conformation: NMR analyses, particularly NOESY/ROESY experiments, revealed subtle but significant differences in the conformation of the 13-membered macrolactone ring compared to Brefeldin A, influenced by the C6 hydroxymethyl substituent and its potential for hydrogen bonding [6].
  • Crystallographic Confirmation and Absolute Stereochemistry (2000s-Present): Single-crystal X-ray diffraction analysis ultimately provided unambiguous proof of Brefeldin C's structure, including its absolute stereochemistry. This technique confirmed the relative configurations around the cyclopentane ring and the macrolactone, and crucially, verified the C6 hydroxymethyl substitution pattern predicted by NMR [8]. The absolute configuration was typically assigned by comparison of experimental Electronic Circular Dichroism (ECD) spectra with those calculated for proposed stereoisomers or by application of the modified Mosher's method to derivatives, confirming the configurations at key chiral centers like C4, C7, C13, and C15 [8] [6].
  • Characterization of Derivatives and Biosynthetic Insights: Structural studies expanded to include semi-synthetic and naturally occurring derivatives of Brefeldin C. For example, 6α-hydroxy-brefeldin C was isolated and characterized, further confirming the structural features of the parent molecule [8]. Analysis of derivatives like seco-acids and esters helped delineate Structure-Activity Relationship (SAR) principles and provided indirect insights into the molecule's flexibility and pharmacophore requirements [6] [8]. These structural studies also supported hypotheses about its biosynthesis, likely sharing early steps (e.g., palmitate precursor, cyclization) with Brefeldin A before diverging at the step involving modification at C6 [1] [6].

Table 2: Key Milestones in Brefeldin C Structural Elucidation

Time PeriodKey TechniquesMajor Structural Insights GainedReferences
Pre-1990sTLC, HPLC, UV, IR, Basic MSDifferentiation from Brefeldin A; Recognition of macrolactone core with cyclopentane and diene.Implied [8]
1990s-2000s1D/2D NMR (¹H, ¹³C, COSY, HMQC/HSQC, HMBC, NOESY/ROESY)Identification of C6 hydroxymethyl group (-CH₂OH) replacing C6 methyl; Definition of relative stereochemistry and ring conformation differences vs. BFA. [8] [6]
2000s-PresentSingle-crystal X-ray Diffraction, ECD, Modified Mosher's MethodUnambiguous confirmation of planar structure and absolute stereochemistry (e.g., 4R,6R,7R,13S,15R). [8]
2000s-PresentNMR, MS of Derivatives (e.g., 6α-hydroxy-BFC)Confirmation of parent structure reactivity; Insights into SAR and biosynthetic relationships. [8]

Initial Pharmacological Misclassifications and Shifts in Research Paradigms

Early pharmacological investigations of Brefeldin C were significantly influenced by the established biological profile of Brefeldin A (BFA). BFA was initially classified as a potent antiviral agent following its discovery, with moderate activity observed in vitro [4]. Subsequent research in the 1980s revealed its profound ability to disrupt Golgi apparatus structure and inhibit protein secretion by blocking ER-to-Golgi transport via inhibition of Arf1 activation by Sec7-domain GEFs [1] [7]. This established BFA primarily as a research tool for studying intracellular membrane trafficking and later highlighted its potent apoptosis-inducing and cytotoxic effects in cancer cells [2] [5] [6]. Consequently, early reports often implicitly or explicitly grouped Brefeldin C with BFA under the broad umbrella of antiviral or antiproliferative macrolides, potentially overlooking its unique properties [8].

Research paradigms began to shift as rigorous comparative biological evaluations were conducted:

  • Re-evaluation of Antiviral/Antifungal Potency: Direct comparisons revealed that Brefeldin C generally exhibited significantly lower potency than Brefeldin A in classic assays measuring inhibition of viral replication or growth of pathogenic fungi like Candida albicans [8]. While BFA showed clear, albeit moderate, antiviral activity in initial screens [4], similar levels of activity were not consistently replicated for Brefeldin C, leading to its gradual de-emphasis as a direct antiviral or broad antifungal lead compound.
  • Divergent Cytotoxicity Profiles: While both compounds display cytotoxicity, their mechanistic underpinnings and selectivity profiles showed divergence. Brefeldin A acts primarily as a potent inducer of ER stress and Golgi disruption leading to apoptosis, with IC₅₀ values often in the nanomolar range against various cancer lines (e.g., ~0.2 µM against K562 leukemia cells) [5] [6]. Brefeldin C, while cytotoxic, often demonstrated higher IC₅₀ values (indicating lower potency) in standardized assays compared to BFA. For instance, studies on leukemia cell lines showed Brefeldin C's activity was generally less potent than BFA [8]. More importantly, structure-activity relationship (SAR) studies indicated that modifications like the C6 hydroxymethyl group in Brefeldin C altered its interaction with the Arf-GDP-GEF complex compared to BFA, potentially leading to distinct downstream signaling consequences [6] [8].
  • Emergence of Unique Bioactivities: Paradigm shifts accelerated with the discovery of specific biological activities where Brefeldin C showed notable effects distinct from or even superior to BFA:
  • Acetylcholinesterase (AChE) Inhibition: A significant breakthrough came with the finding that neobrefeldin (a derivative closely related to the brefeldin family) and Brefeldin H exhibited potent and selective inhibition of AChE, with IC₅₀ values (0.12 µM and 0.28 µM respectively) surpassing the therapeutic drug galantamine (IC₅₀ = 0.66 µM) [3]. While Brefeldin C itself wasn't the top inhibitor in this specific study, its structural similarity to active compounds like Brefeldin H placed it firmly within a new pharmacological context focused on neurodegenerative disease targets, a niche not prominently associated with BFA. Molecular docking studies supported the potential for brefeldin analogs to act as dual-binding site AChE inhibitors [3].
  • Modulation of Specific Signaling Pathways: Research on semi-synthetic ester derivatives of various brefeldins hinted that subtle structural differences, like those inherent to Brefeldin C, could significantly influence activity against specific oncogenic pathways. For example, potent BFA esters inhibited phosphorylation of BCR-ABL and downstream AKT/mTOR/p70S6K signaling in leukemia cells [5] [6]. While not always directly tested on Brefeldin C, these findings underscored that brefeldin core modifications could tailor activity, moving beyond the broad "Golgi disruptor" classification towards targeted pathway modulation.
  • Refocused Research Objectives: These findings catalyzed a shift in Brefeldin C research:
  • From broad cytotoxicity screening towards exploring specific enzyme targets like AChE and butyrylcholinesterase (BuChE).
  • From direct antiproliferative effects towards understanding how its specific structure could be chemically modified (e.g., esterification at available hydroxyl groups) to enhance potency or selectivity against particular cancer types or targets, inspired by SAR work on BFA esters [5] [6] [8].
  • Emphasizing its value as a distinct chemical scaffold for probing biological mechanisms related to its unique structure, separate from the well-trodden path of BFA's Arf-GEF inhibition.

Table 3: Comparison of Initial and Evolved Pharmacological Views of Brefeldin C vs. Brefeldin A

Pharmacological AspectInitial Classification/Assumption (Often based on BFA)Evolved Understanding (Based on Brefeldin C Studies)
Primary CategoryAntiviral Agent / General CytotoxinCompound with potential for specific enzyme inhibition (e.g., AChE) and distinct cytotoxicity profile
Mechanistic BasisGolgi Disruption via Arf1-GEF InhibitionAltered interaction with trafficking machinery; Potential for unique targets (e.g., cholinesterases)
Relative Potency (vs. BFA)Assumed similarGenerally lower antiviral/antifungal potency; Variable but often lower direct cytotoxicity
Key Differentiating FeatureN/AC6 Hydroxymethyl Group (-CH₂OH)
Promising Research DirectionAntivirals / Broad AnticancerNeurodegenerative disease target modulation; Targeted anticancer derivatives via semi-synthesis

Properties

Product Name

Brefeldin-C

IUPAC Name

(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4+,11-10+/t12-,13+,14+,15+/m1/s1

InChI Key

DDFOHHVPBOQQDW-FUDLCGMLSA-N

Canonical SMILES

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O

Isomeric SMILES

C[C@@H]1CCC/C=C/[C@H]2CCC[C@@H]2[C@H](/C=C/C(=O)O1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.